N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide
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Overview
Description
N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide is a chemical compound known for its unique structure and properties It belongs to the class of 1,3,5-triazines, which are heterocyclic compounds containing nitrogen atoms at positions 1, 3, and 5 of the ring
Preparation Methods
The synthesis of N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 2,4,6-trichloro-1,3,5-triazine with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium bicarbonate in a suitable solvent like dioxane, followed by formylation to introduce the formamido group . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity using advanced techniques like microwave irradiation .
Chemical Reactions Analysis
N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the triazine ring’s chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents used in these reactions include sodium bicarbonate, dioxane, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in antimalarial studies, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR) in Plasmodium falciparum, the parasite responsible for malaria . This inhibition disrupts the parasite’s folate metabolism, leading to its death. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its biological activity.
Comparison with Similar Compounds
N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide can be compared with other 1,3,5-triazine derivatives, such as:
2,4-Diamino-6-phenyl-1,3,5-triazine: Known for its antimicrobial properties.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: Used as a UV absorber and stabilizer in polymers.
4-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)benzene-1,3-diol:
The uniqueness of this compound lies in its specific formamido and benzamide functional groups, which confer distinct chemical reactivity and biological activity compared to other triazine derivatives.
Properties
CAS No. |
111829-51-7 |
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Molecular Formula |
C17H13N5O2 |
Molecular Weight |
319.32 g/mol |
IUPAC Name |
N-(4-formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide |
InChI |
InChI=1S/C17H13N5O2/c23-11-18-16-19-14(12-7-3-1-4-8-12)20-17(22-16)21-15(24)13-9-5-2-6-10-13/h1-11H,(H2,18,19,20,21,22,23,24) |
InChI Key |
BHGJIEQBOVSMTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NC(=O)C3=CC=CC=C3)NC=O |
Origin of Product |
United States |
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